LC kinetic stabilizer-1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

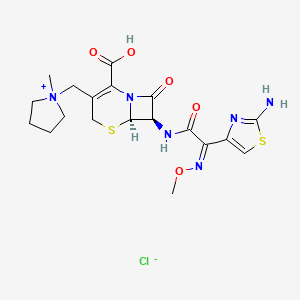

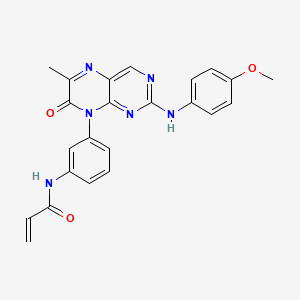

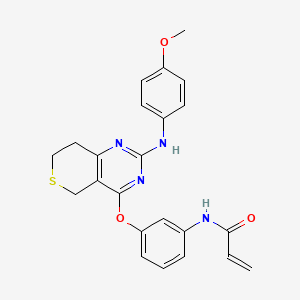

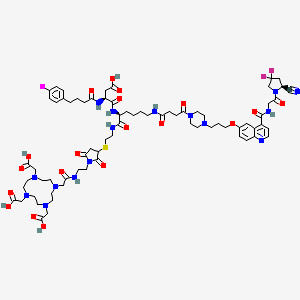

LC kinetic stabilizer-1 is a potent and selective amyloidogenic immunoglobulin light chain kinetic stabilizer. It has shown efficacy in stabilizing amyloidogenic immunoglobulin light chains, particularly for WIL-FL and WIL-FL T46L/F49Y, with EC50 values of 140 nM and 74.1 nM, respectively . This compound is primarily used in scientific research to study and potentially treat conditions related to amyloidogenic immunoglobulin light chains, such as light chain amyloidosis.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of LC kinetic stabilizer-1 involves a series of chemical reactions that result in the formation of a potent and selective stabilizer. The synthetic route typically includes the use of a urea linker module, which reveals a novel binding sub-site . The exact synthetic route and reaction conditions are proprietary and often involve high-throughput screening methods to identify effective small molecules .

Industrial Production Methods: Industrial production of this compound is not widely documented, as it is primarily used for research purposes. the production process would likely involve large-scale synthesis using the identified synthetic routes and reaction conditions, followed by purification and quality control to ensure the compound’s efficacy and purity.

化学反応の分析

Types of Reactions: LC kinetic stabilizer-1 primarily undergoes binding reactions with amyloidogenic immunoglobulin light chains. It does not typically undergo oxidation, reduction, or substitution reactions as its primary function is to stabilize the light chains .

Common Reagents and Conditions: The common reagents used in the synthesis of this compound include various small molecules identified through high-throughput screening. The conditions often involve the use of protease-coupled fluorescence polarization assays to assess the kinetic stability of the light chains .

Major Products Formed: The major product formed from the reactions involving this compound is a stabilized amyloidogenic immunoglobulin light chain dimer. This stabilization prevents the misfolding and aggregation of the light chains, which is crucial in preventing the progression of light chain amyloidosis .

科学的研究の応用

LC kinetic stabilizer-1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the stabilization mechanisms of amyloidogenic immunoglobulin light chains. In biology and medicine, it is used to explore potential treatments for light chain amyloidosis and other related conditions. The compound’s ability to stabilize light chains makes it a valuable tool in understanding the pathology of amyloidosis and developing therapeutic strategies .

作用機序

The mechanism of action of LC kinetic stabilizer-1 involves binding to the natively folded state of full-length light chains. This binding protects the light chains against unfolding, proteolysis, and aggregation . The compound targets highly conserved residues in the light chains, forming a stable complex that prevents the formation of amyloid fibrils . This stabilization is crucial in preventing organ damage caused by the aggregation of misfolded light chains .

類似化合物との比較

LC kinetic stabilizer-1 is unique in its high potency and selectivity for amyloidogenic immunoglobulin light chains. Similar compounds include other small molecule kinetic stabilizers that target light chains, such as those identified through high-throughput screening methods . this compound stands out due to its specific binding affinity and efficacy in stabilizing light chains at low nanomolar concentrations .

List of Similar Compounds:- Coumarin-based kinetic stabilizers

- Carbamate linker module stabilizers

- Hydantoin linker module stabilizers

- Spirocyclic urea linker module stabilizers

特性

分子式 |

C27H31N5O3 |

|---|---|

分子量 |

473.6 g/mol |

IUPAC名 |

1-[2-[7-(diethylamino)-4-methyl-2-oxochromen-3-yl]ethyl]-3-[[3-(1H-imidazol-5-yl)phenyl]methyl]urea |

InChI |

InChI=1S/C27H31N5O3/c1-4-32(5-2)21-9-10-22-18(3)23(26(33)35-25(22)14-21)11-12-29-27(34)30-15-19-7-6-8-20(13-19)24-16-28-17-31-24/h6-10,13-14,16-17H,4-5,11-12,15H2,1-3H3,(H,28,31)(H2,29,30,34) |

InChIキー |

HZXLPUWIDZEPQG-UHFFFAOYSA-N |

正規SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)CCNC(=O)NCC3=CC(=CC=C3)C4=CN=CN4)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,4S,5S,6R,9R,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] hexanoate](/img/structure/B12407778.png)